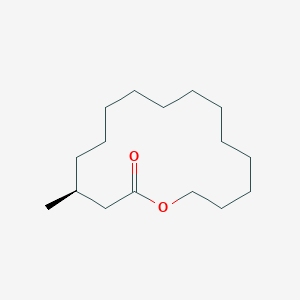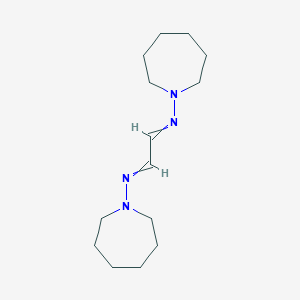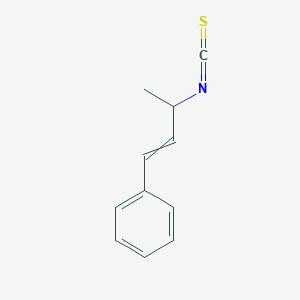
Oxacyclohexadecan-2-one, 4-methyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is a chemical compound with the molecular formula C16H30O2. It is a lactone, specifically a cyclic ester, and is known for its unique structural properties. This compound is also referred to as a derivative of cyclopentadecanolide, which is commonly used in various applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclohexadecan-2-one, 4-methyl-, (4S)- typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the intramolecular esterification of 15-hydroxyhexadecanoic acid under acidic conditions. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired lactone.
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and stability.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism by which Oxacyclohexadecan-2-one, 4-methyl-, (4S)- exerts its effects involves interactions with various molecular targets. The lactone ring can undergo hydrolysis to release the corresponding hydroxy acid, which can then participate in further biochemical pathways. The compound’s stability and reactivity make it a versatile agent in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadecanolide: A structurally similar lactone with a 15-membered ring.
Exaltolide: Another lactone with similar applications in fragrances and flavorings.
Muskalactone: Known for its musk-like odor and used in perfumery.
Uniqueness
Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications where other lactones may not be as effective.
Propriétés
Numéro CAS |
854916-51-1 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(4S)-4-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-18-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1 |
Clé InChI |
CQXDPVRLSFREOB-HNNXBMFYSA-N |
SMILES isomérique |
C[C@H]1CCCCCCCCCCCCOC(=O)C1 |
SMILES canonique |
CC1CCCCCCCCCCCCOC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)


![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)




